1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-3-(methylthio)-5-phenyl-1H-1,2,4-triazole with suitable reagents can yield the desired compound. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions where the methylthio or phenyl groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The methylthio and phenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- can be compared with other triazole derivatives such as:
- 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-
- 1H-1,2,4-Triazole, 1-methyl-5-phenyl-
- 1H-1,2,4-Triazole, 3-(methylthio)-5-phenyl-
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of both methylthio and phenyl groups in 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- makes it unique and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
35102-21-7 |
---|---|
Molekularformel |
C10H11N3S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
1-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-13-9(11-10(12-13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
FFPKQMAWGCUVQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=N1)SC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.